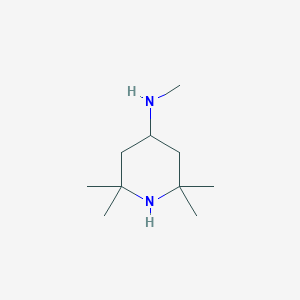

N,2,2,6,6-Pentamethylpiperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,2,2,6,6-pentamethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)6-8(11-5)7-10(3,4)12-9/h8,11-12H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIARZNQLSJFCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545988 | |

| Record name | N,2,2,6,6-Pentamethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62995-79-3 | |

| Record name | N,2,2,6,6-Pentamethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N,2,2,6,6-Pentamethylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: N,2,2,6,6-Pentamethylpiperidin-4-amine is a sterically hindered amine of significant interest in various chemical and pharmaceutical applications. Its unique structural features, characterized by a piperidine ring with extensive methylation, impart distinct physicochemical properties that govern its reactivity, stability, and utility. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights into their determination and implications for research and development. Where experimental data for the title compound is not available, data for closely related analogues is presented to provide valuable comparative insights.

Introduction and Molecular Structure

This compound, a derivative of 2,2,6,6-tetramethylpiperidine, belongs to the class of compounds known as Hindered Amine Light Stabilizers (HALS). These compounds are recognized for their ability to mitigate the degradation of polymers by scavenging free radicals.[1] The core structure consists of a piperidine ring with five methyl groups, one on the nitrogen atom and two geminal dimethyl groups at the 2 and 6 positions, and a methylamino group at the 4-position. This extensive methylation results in significant steric hindrance around the nitrogen atoms, a defining feature that dictates many of its chemical and physical properties.[1]

The unique steric and electronic properties of this compound make it a valuable building block in organic synthesis, particularly for the creation of novel heterocyclic compounds and functionalized molecules.[1] Its structural similarity to known bioactive molecules has also prompted investigations into its potential applications in medicinal chemistry, including for neurodegenerative diseases and as an antimicrobial agent.[1]

Caption: 2D structure of this compound.

Core Physicochemical Properties

The utility of this compound in various applications is intrinsically linked to its physicochemical properties. A summary of these properties is presented in the table below. It is important to note that while some data is available for the title compound, particularly computed values, other data points are derived from closely related analogues and are indicated as such.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₂₂N₂ | - |

| Molecular Weight | 170.30 g/mol | PubChem[2] |

| Physical Form | Liquid | Sigma-Aldrich[3] |

| Melting Point | Not available | - |

| Boiling Point | 98 °C at 15 Torr (for 1,2,2,6,6-pentamethyl-4-amino-piperidine) | PrepChem.com[4] |

| pKa (predicted) | 10.63 ± 0.10 (for 4-Amino-1,2,2,6,6-pentamethylpiperidine) | ChemicalBook[5] |

| logP (XLogP3) | 1.2 | PubChem[2] |

| Topological Polar Surface Area | 24.1 Ų | PubChem[2] |

| Solubility | Good solubility in non-polar organic solvents (e.g., hexane, toluene). Limited solubility in polar solvents. Insoluble in water. | Smolecule[1] |

Basicity and pKa: The Role of Steric Hindrance

The basicity of an amine is a critical parameter influencing its reactivity and its behavior in biological systems. For this compound, the steric hindrance imposed by the five methyl groups significantly modulates the accessibility of the nitrogen lone pairs. While the methyl groups have a mild electron-donating inductive effect that would theoretically increase basicity, the steric bulk is the dominant factor.[1]

A predicted pKa value for the closely related 4-Amino-1,2,2,6,6-pentamethylpiperidine is 10.63 ± 0.10.[5] This value is comparable to that of other secondary amines, suggesting that while hindered, the amine group retains significant basicity.[6]

Caption: Acid-base equilibrium of the secondary amine group.

Experimental Protocol: Potentiometric Titration for pKa Determination

The pKa of this compound can be experimentally determined using potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting pH change.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

High-purity water, boiled to remove dissolved CO₂

-

Calibrated pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free water. Due to its limited water solubility, a co-solvent such as ethanol may be necessary.

-

Place the solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Add the standardized HCl solution in small, precise increments from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of HCl added. The pKa is the pH at the half-equivalence point.

Causality Behind Experimental Choices: The use of CO₂-free water is crucial as dissolved carbon dioxide can form carbonic acid, which would interfere with the accurate determination of the amine's basicity. Potentiometric titration is a robust and widely accepted method for pKa determination, providing a direct measure of the compound's proton affinity.

Lipophilicity and logP: Implications for Drug Development

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a molecule's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). A computed XLogP3 value of 1.2 for this compound suggests a moderate level of lipophilicity.[2] This balance between hydrophilicity and lipophilicity is often desirable in drug candidates to ensure adequate membrane permeability and aqueous solubility.

Experimental Protocol: Shake-Flask Method for logP Determination

The "gold standard" for experimental logP determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel

-

Analytical technique for concentration measurement (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Accurately prepare a stock solution of this compound in either the water-saturated n-octanol or n-octanol-saturated water.

-

Add a known volume of the stock solution to a separatory funnel containing a known volume of the other phase.

-

Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 30 minutes).

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the aqueous and n-octanol phases.

-

Determine the concentration of the amine in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Self-Validating System: The protocol's integrity is maintained by ensuring complete phase separation and using a validated analytical method for concentration determination. Running replicates and a blank control further enhances the trustworthiness of the results.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous methyl groups and the piperidine ring protons. Distinct signals would be anticipated for the N-methyl group on the piperidine ring, the methyl group on the exocyclic amine, the geminal dimethyl groups at the 2 and 6 positions, and the methylene and methine protons of the piperidine ring. The chemical shifts and coupling patterns would provide detailed information about the connectivity and stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum would show distinct resonances for each of the ten carbon atoms in the molecule, providing a carbon fingerprint of the structure. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine (a weak to medium band around 3300-3500 cm⁻¹), C-H bonds of the methyl and methylene groups (stretching vibrations around 2850-2960 cm⁻¹), and C-N bonds (stretching vibrations in the 1020-1250 cm⁻¹ region for aliphatic amines).[7]

Mass Spectrometry (MS)

Mass spectrometry would provide the exact molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would offer valuable structural information, with characteristic fragments arising from the cleavage of the piperidine ring and its substituents.

Stability and Reactivity

The steric hindrance in this compound plays a crucial role in its stability and reactivity. The bulky methyl groups surrounding the piperidine nitrogen render it less nucleophilic compared to less hindered amines.[1] This reduced nucleophilicity can be advantageous in certain synthetic applications where the amine is intended to act as a non-nucleophilic base.

The compound's reactivity is also influenced by solvent polarity and temperature. In polar aprotic solvents, a slight increase in reactivity may be observed due to the stabilization of charged transition states.[1]

Safety and Handling

For a related compound, 4-Amino-1,2,2,6,6-pentamethylpiperidine, the safety data sheet indicates that it is toxic if swallowed.[8] It is recommended to handle this and similar compounds with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[9][10] In case of accidental contact, wash the affected area with plenty of water. If swallowed, seek immediate medical attention.[8]

Conclusion

This compound is a sterically hindered amine with a unique set of physicochemical properties that make it a compound of interest for a range of applications. Its moderate basicity and lipophilicity, combined with its characteristic steric hindrance, define its utility in organic synthesis and its potential in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its key physicochemical properties, along with detailed experimental protocols for their determination. While experimental data for the title compound is limited, the information presented, including data from close analogues, provides a solid foundation for researchers and developers working with this and related hindered amines.

References

- 1. Buy this compound | 62995-79-3 [smolecule.com]

- 2. This compound | C10H22N2 | CID 13657792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 62995-79-3 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. 40327-96-6 CAS MSDS (4-AMINO-1,2,2,6,6-PENTAMETHYLPIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 4-AMINO-1,2,2,6,6-PENTAMETHYLPIPERIDINE - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. One moment, please... [uniprox.de]

A Comprehensive Technical Guide to the Synthesis of N,2,2,6,6-Pentamethylpiperidin-4-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, two-step synthetic pathway for N,2,2,6,6-Pentamethylpiperidin-4-amine, a valuable building block in pharmaceutical and materials science, starting from the commercially available 2,2,6,6-tetramethyl-4-piperidone. The synthesis leverages a robust and scalable reductive amination to produce the key intermediate, 4-amino-2,2,6,6-tetramethylpiperidine, followed by a highly selective N-methylation via the Eschweiler-Clarke reaction. This document elucidates the mechanistic underpinnings of each transformation, offers detailed, step-by-step experimental protocols, and discusses critical process parameters and optimization strategies. The methodologies presented are designed to be self-validating, ensuring reliability and reproducibility for researchers in drug development and chemical synthesis.

Introduction and Strategic Overview

This compound is a sterically hindered secondary amine that serves as a crucial intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS), pharmaceuticals, and various specialty chemicals.[1][2] Its unique structural motif, featuring a methylated secondary amine on the hindered piperidine ring, imparts specific properties to its derivatives. The synthesis commences with 2,2,6,6-tetramethyl-4-piperidone, an accessible industrial chemical.[3][4]

The synthetic strategy is bifurcated into two primary stages:

-

Formation of the Primary Amine: A direct reductive amination of 2,2,6,6-tetramethyl-4-piperidone with ammonia to yield 4-amino-2,2,6,6-tetramethylpiperidine (TAD).[5][6]

-

Selective N-Methylation: The subsequent methylation of the primary amine intermediate to the target secondary amine using the Eschweiler-Clarke reaction.[7][8][9] This method is favored for its high selectivity, preventing the formation of quaternary ammonium salts that can occur with other alkylating agents.[9][10]

This guide provides a deep dive into the causality behind the chosen reagents and conditions, grounding the protocols in established chemical principles.

Figure 1: Overall two-step synthetic pathway.

Part I: Synthesis of 4-Amino-2,2,6,6-tetramethylpiperidine (Intermediate)

Reaction Principle: Catalytic Reductive Amination

The conversion of a ketone to a primary amine is a cornerstone transformation in organic synthesis.[11] This step involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with ammonia in the presence of a reducing agent.[5] The reaction proceeds via the in-situ formation of an imine intermediate, which is then immediately reduced to the corresponding primary amine.[12] Catalytic hydrogenation is the method of choice for this transformation on an industrial scale due to its high efficiency and atom economy.[13][14]

Causality of Catalyst Selection: While various catalysts like platinum or palladium can be used, Raney Nickel is often selected for its high activity, cost-effectiveness, and proven efficacy in reducing imines.[15][16][17] It demonstrates excellent performance in the amination of alcohols and ketones.[15] The reaction is typically performed under hydrogen pressure to facilitate the reduction of the imine intermediate as it forms.[18]

Detailed Experimental Protocol

This protocol describes the catalytic hydrogenation of 2,2,6,6-tetramethyl-4-piperidone using Raney Nickel.

Table 1: Reagents for Intermediate Synthesis

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |

|---|---|---|---|

| 2,2,6,6-Tetramethyl-4-piperidone | 155.25 | 1.0 | (Specify mass) |

| Ammonia (as aqueous solution or gas) | 17.03 | Excess | (Specify volume/mass) |

| Raney Nickel (slurry in water) | - | Catalytic | ~5-10% w/w |

| Hydrogen (H₂) gas | 2.02 | Excess | (Specify pressure) |

| Methanol (Solvent) | 32.04 | - | (Specify volume) |

Step-by-Step Methodology:

-

Reactor Setup: Charge a high-pressure autoclave reactor with 2,2,6,6-tetramethyl-4-piperidone and methanol.

-

Catalyst Addition: Carefully add the Raney Nickel slurry. Safety Note: Raney Nickel is pyrophoric when dry and must be handled under a liquid or inert atmosphere.[15]

-

Ammonia Introduction: Seal the reactor and introduce ammonia. This can be done by bubbling ammonia gas through the solution or by adding a concentrated aqueous ammonia solution. Several patents describe reacting the ketone with excess ammonia at temperatures from 20 to 150°C.[1]

-

Hydrogenation: Purge the reactor with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 50-150 bar).[19]

-

Reaction: Heat the mixture to a temperature between 80-150°C with vigorous stirring.[19] Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Safety Note: The filter cake must be kept wet to prevent ignition.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 4-amino-2,2,6,6-tetramethylpiperidine can be purified by vacuum distillation to yield a colorless to yellowish liquid.[2]

Figure 2: Experimental workflow for Step 1.

Part II: Synthesis of this compound

Reaction Principle: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specialized form of reductive amination used to methylate primary or secondary amines.[7][20] It employs an excess of formaldehyde and formic acid to install methyl groups onto the nitrogen atom.[8]

Mechanistic Causality:

-

Imine Formation: The primary amine (4-amino-2,2,6,6-tetramethylpiperidine) first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion.[8][10]

-

Hydride Transfer: Formic acid acts as the reducing agent, transferring a hydride ion to the electrophilic carbon of the iminium ion. This reduction is driven by the irreversible loss of carbon dioxide gas.[7][9]

-

Selectivity: The reaction selectively stops at the tertiary amine stage (in this case, a secondary amine on the piperidine ring and a methyl group on the exocyclic amine). A tertiary amine cannot form another imine or iminium ion with formaldehyde, thus preventing the formation of a quaternary ammonium salt, a common side reaction with other methylating agents like methyl iodide.[7][10]

Figure 3: Simplified mechanism of the Eschweiler-Clarke reaction.

Detailed Experimental Protocol

This protocol describes the N-methylation of 4-amino-2,2,6,6-tetramethylpiperidine.

Table 2: Reagents for Final Product Synthesis

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |

|---|---|---|---|

| 4-Amino-2,2,6,6-tetramethylpiperidine | 156.27 | 1.0 | (Specify mass) |

| Formaldehyde (37% aq. solution) | 30.03 | >1.1 | (Specify volume) |

| Formic Acid (88-98%) | 46.03 | >1.8 | (Specify volume) |

Step-by-Step Methodology:

-

Reagent Addition: In a round-bottom flask equipped with a reflux condenser, charge the 4-amino-2,2,6,6-tetramethylpiperidine intermediate.

-

Acidification & Methylation Source: Carefully add formic acid, followed by the aqueous solution of formaldehyde.[8] An excess of both reagents is crucial to drive the reaction to completion.[9]

-

Reaction: Heat the reaction mixture to 80-100°C.[8][21] The evolution of carbon dioxide gas should be observed. Maintain heating for several hours (typically 12-18 h) until gas evolution ceases and TLC/GC-MS analysis indicates the consumption of the starting material.[8]

-

Work-up (Basification): Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium carbonate or sodium hydroxide until the pH is strongly basic (pH > 11).

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (DCM) or diethyl ether.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Process Integrity and Key Considerations

-

Purity of Starting Materials: The purity of the initial 2,2,6,6-tetramethyl-4-piperidone is critical, as impurities can carry through the synthesis or poison the hydrogenation catalyst.

-

Catalyst Handling: As noted, Raney Nickel requires careful handling to prevent deactivation and ensure safety. The activity of the catalyst can vary between batches, and catalyst loading may need to be optimized.[15]

-

Control of Exotherms: The initial reaction between the amine and formaldehyde in the Eschweiler-Clarke step can be exothermic. Controlled addition and cooling may be necessary for large-scale reactions.

-

Work-up Efficiency: In the final step, ensuring complete neutralization and thorough extraction is key to maximizing the yield of the final product, which is a basic amine.

-

Alternative Reductants: While this guide focuses on catalytic hydrogenation and formic acid, other reducing agents can be employed for reductive aminations, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[12][22][23] However, for the initial step, catalytic hydrogenation is often more scalable and cost-effective. For the methylation step, formic acid is integral to the classic Eschweiler-Clarke mechanism.[9]

Conclusion

The synthesis of this compound from 2,2,6,6-tetramethyl-4-piperidone is a robust and efficient two-step process. By employing a catalytic reductive amination followed by a selective Eschweiler-Clarke N-methylation, the target compound can be produced in high yield. The methodologies described herein are based on well-established, reliable chemical transformations, providing a solid foundation for researchers. Understanding the mechanistic principles behind each step allows for informed troubleshooting and optimization, ensuring the successful and reproducible synthesis of this valuable chemical intermediate.

References

- 1. EP0863137B1 - Process for the preparation of 4-amino-2,2,6,6-tetramethyl-piperidine - Google Patents [patents.google.com]

- 2. ulprospector.com [ulprospector.com]

- 3. 2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-Amino-2,2,6,6-tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 6. EP0838456A1 - Process for preparation of 4-amino-2,2,6,6-tetramethylpiperidine (TAD) via the intermediate 2,2,6,6-tetramethyl-4-[(2,2,6,6-tetramethyl-4-piperidylidene)amino]-piperidine - Google Patents [patents.google.com]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 9. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 14. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Raney nickel - Wikipedia [en.wikipedia.org]

- 16. US3187047A - Reductive amination of ketones - Google Patents [patents.google.com]

- 17. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts [scirp.org]

- 19. EP0033529A1 - Process for preparing 4-amino-2,2,6,6-tetramethylpiperidine - Google Patents [patents.google.com]

- 20. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 21. grokipedia.com [grokipedia.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Reductive Amination - Common Conditions [commonorganicchemistry.com]

A Technical Guide to the Solubility and Stability of N,2,2,6,6-Pentamethylpiperidin-4-amine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of N,2,2,6,6-Pentamethylpiperidin-4-amine, a sterically hindered amine of significant interest in pharmaceutical and materials science research. In the absence of extensive published quantitative data for this specific molecule, this document establishes a robust theoretical framework for predicting its behavior in common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility and the rigorous assessment of its stability under various conditions. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required for the effective use of this compound in their work.

Introduction: The Significance of this compound

This compound is a unique bifunctional molecule featuring a sterically hindered secondary amine and a primary amine. The pentamethyl-substituted piperidine ring provides a bulky, non-nucleophilic basic site, a characteristic feature of Hindered Amine Light Stabilizers (HALS) known for their ability to scavenge free radicals and protect materials from photodegradation. The additional primary amine at the 4-position offers a reactive site for further chemical modification, making this compound a valuable building block in the synthesis of more complex molecules with tailored properties.

Understanding the solubility and stability of this compound is paramount for its effective application. Solubility dictates the choice of solvents for reactions, purifications, and formulations, while stability determines its shelf-life, handling requirements, and potential degradation pathways that could impact the purity and efficacy of resulting products.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. This compound possesses both nonpolar (the pentamethylpiperidine ring) and polar (the two amine groups) functionalities, suggesting a nuanced solubility profile.

| Property | Value/Prediction | Source |

| Molecular Formula | C₁₀H₂₂N₂ | --INVALID-LINK--[1] |

| Molecular Weight | 170.30 g/mol | --INVALID-LINK--[1] |

| Appearance | Liquid (at room temperature) | --INVALID-LINK-- |

| Predicted LogP | 1.2 | --INVALID-LINK--[1] |

| pKa (Conjugate Acid) | ~10-11 (Estimated from similar hindered amines) | --INVALID-LINK--[2] |

The predicted LogP value of 1.2 indicates a moderate lipophilicity. This suggests that this compound will be more soluble in organic solvents than in water. The presence of two amine groups, capable of acting as hydrogen bond acceptors and donors, will contribute to its solubility in polar protic and aprotic solvents.

Predicted Qualitative Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High to Miscible | The amine groups can form hydrogen bonds with the hydroxyl groups of the solvents. |

| Aprotic Polar | Acetone, Acetonitrile, DMSO, THF | High | Favorable dipole-dipole interactions are expected between the polar amine groups and the polar solvent molecules. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The nonpolar pentamethylpiperidine ring will interact favorably with the aromatic rings of these solvents. |

| Halogenated | Dichloromethane, Chloroform | High | Good compatibility is expected due to a balance of polarity and the ability to engage in weak hydrogen bonding. |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | The overall polarity of the molecule, due to the two amine groups, will likely limit its miscibility with highly nonpolar aliphatic solvents. |

| Aqueous | Water | Low | The significant nonpolar character of the pentamethylpiperidine backbone is expected to result in low water solubility, a common trait for amines with more than four carbon atoms.[3] |

Experimental Protocol for Quantitative Solubility Determination

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis, MS, or FID)

Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved compound after equilibration is crucial.

-

Precisely add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 4 hours to allow for phase separation.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the precise concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

-

Caption: Workflow for Determining Equilibrium Solubility.

Stability Profile: A Guide to Handling and Storage

The stability of this compound is a critical consideration for its use in research and development. As a hindered amine, it is susceptible to specific degradation pathways, primarily oxidation.

Predicted Degradation Pathways

-

Oxidation: The secondary amine of the piperidine ring is prone to oxidation, especially in the presence of oxygen, light, and trace metal catalysts. This can lead to the formation of the corresponding nitroxide radical, a key species in the radical-scavenging cycle of HALS.[5] While this is a desired transformation in the context of polymer stabilization, it represents a degradation pathway when the pure compound is required. Further oxidation can lead to other degradation products. The primary amine at the 4-position is also susceptible to oxidation.

-

Thermal Degradation: While sterically hindered amines generally exhibit good thermal stability, prolonged exposure to high temperatures can lead to decomposition.[6] The specific degradation products will depend on the atmosphere (inert vs. oxidative) and the presence of other reactive species.

-

Photostability: Exposure to UV light can promote the formation of radical species and accelerate oxidative degradation. Therefore, the compound should be protected from light.

Recommended Storage and Handling

Based on its predicted stability profile, the following storage and handling procedures are recommended:

-

Storage: Store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Handling: Handle the compound in a well-ventilated area. When preparing solutions, consider using deoxygenated solvents to further mitigate oxidation, especially if the solutions are to be stored for an extended period.

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of this compound in a specific solvent under defined conditions, the following protocol is recommended.

Materials and Equipment

-

This compound

-

Selected organic solvent(s)

-

Vials with PTFE-lined screw caps

-

Temperature-controlled oven or incubator

-

Photostability chamber with a calibrated light source (optional)

-

HPLC or GC system with a validated stability-indicating method (a method capable of separating the parent compound from its degradation products)

Methodology

-

Solution Preparation:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Aliquot the solution into several vials.

-

-

Stress Conditions:

-

Thermal Stress: Place a set of vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C, 60°C).

-

Photostability: Expose another set of vials in a photostability chamber to a controlled light source. A control set wrapped in aluminum foil should be included to differentiate between light-induced and thermal degradation.

-

Control: Store a set of vials at the recommended storage conditions (e.g., 4°C in the dark).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial from each stress condition.

-

Analyze the samples immediately by HPLC or GC to determine the concentration of the remaining this compound.

-

-

Data Analysis:

-

Plot the percentage of the remaining parent compound against time for each condition.

-

This data can be used to determine the degradation kinetics and estimate the shelf-life of the compound in that specific solvent and under those conditions.

-

Caption: Workflow for Stability Assessment.

Conclusion

This compound is a promising molecule with a versatile chemical structure. While specific quantitative data on its solubility and stability are currently limited in the public domain, this guide provides a strong predictive framework based on its physicochemical properties. The detailed experimental protocols herein offer a clear and robust pathway for researchers to generate the necessary data for their specific applications. By understanding its solubility characteristics and potential degradation pathways, scientists and developers can confidently and effectively utilize this compound in their research, ensuring the integrity and success of their work.

References

- 1. This compound | C10H22N2 | CID 13657792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) for N,2,2,6,6-Pentamethylpiperidin-4-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of N,2,2,6,6-Pentamethylpiperidin-4-amine

Abstract

This compound is a substituted piperidine derivative of interest in synthetic chemistry and drug development due to its sterically hindered amine framework. Accurate structural confirmation and purity assessment are paramount for its application. This technical guide provides a detailed analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive characterization. This document is intended for researchers and scientists who require a practical framework for identifying and verifying this compound.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₁₀H₂₂N₂, possesses a piperidine ring scaffold. This structure is characterized by four methyl groups at the C2 and C6 positions, creating significant steric hindrance around the tertiary amine within the ring. An additional methyl group is attached to the exocyclic nitrogen at the C4 position, making it a secondary amine.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₀H₂₂N₂[1]

-

Molecular Weight: 170.30 g/mol [1]

-

Monoisotopic Mass: 170.17830 Da[1]

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra are based on the analysis of related structures, such as 1,2,2,6,6-pentamethylpiperidine[3][4] and 1,2,2,6,6-pentamethylpiperidin-4-ol[5].

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals corresponding to the different methyl and methylene groups. The symmetry of the molecule simplifies the spectrum.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.45 | s | 3H | N-CH ₃ (exocyclic) | The methyl group on the exocyclic secondary amine is deshielded by the nitrogen atom. |

| ~2.24 | s | 3H | N-CH ₃ (ring) | The methyl group on the tertiary amine within the ring. Based on the known shift for 1,2,2,6,6-pentamethylpiperidine[4]. |

| ~2.70 - 2.90 | m | 1H | C4-H | This methine proton is attached to the carbon bearing the amino group, leading to a downfield shift. |

| ~1.80 | dd | 2H | C3, C5-H (axial) | Axial protons on the carbons adjacent to the C4 position. |

| ~1.40 | dd | 2H | C3, C5-H (equatorial) | Equatorial protons adjacent to the C4 position, typically shifted upfield relative to axial protons. |

| ~1.15 | s | 6H | C2, C6-(CH ₃)₂ (axial) | Methyl groups in the axial position on the sterically hindered carbons. |

| ~1.05 | s | 6H | C2, C6-(CH ₃)₂ (equatorial) | Equatorial methyl groups, often slightly upfield from their axial counterparts[5]. |

| ~1.0 - 1.5 | br s | 1H | N-H | The signal for the secondary amine proton is often broad and its position can vary with concentration and solvent. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~55.0 | C 2, C 6 | Quaternary carbons adjacent to the ring nitrogen. Based on data for 1,2,2,6,6-pentamethylpiperidin-4-ol[5]. |

| ~50.0 | C 4 | Methine carbon bonded to the exocyclic amine. Its shift is influenced by the nitrogen substituent. |

| ~45.5 | C 3, C 5 | Methylene carbons adjacent to the C4 carbon. |

| ~33.5 | N-C H₃ (exocyclic) | Carbon of the exocyclic N-methyl group. |

| ~33.0 | N-C H₃ (ring) | Carbon of the N-methyl group on the piperidine ring[5]. |

| ~28.0 | C2, C6-(C H₃)₂ (axial) | Axial methyl carbons. |

| ~20.5 | C2, C6-(C H₃)₂ (equatorial) | Equatorial methyl carbons, typically upfield from axial methyls[5]. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by C-H and N-H vibrations.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3350 - 3310 | N-H Stretch | Secondary Amine (R₂NH) | Weak to Medium, Sharp |

| 2985 - 2850 | C-H Stretch | CH₃, CH₂, CH (Aliphatic) | Strong |

| 1480 - 1440 | C-H Bend | CH₂, CH₃ | Medium |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium |

| 910 - 665 | N-H Wag | Secondary Amine (R₂NH) | Strong, Broad |

Interpretation: The most diagnostic peak would be the single, sharp N-H stretching band around 3330 cm⁻¹, which is characteristic of a secondary amine[6]. Primary amines would show two bands in this region, while tertiary amines show none[7]. The strong, broad absorptions below 3000 cm⁻¹ are definitive for the aliphatic C-H bonds of the methyl and methylene groups. A C-N stretching vibration is also expected in the fingerprint region[6].

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The compound has a molecular formula of C₁₀H₂₂N₂. According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight[8]. The calculated monoisotopic mass is 170.1783 Da, so the high-resolution mass spectrum should show a prominent [M+H]⁺ ion at m/z 171.1859 in ESI-MS. The nominal molecular ion peak in EI-MS would be at m/z 170.

-

Key Fragmentation Pathway (Alpha-Cleavage): Amines characteristically undergo alpha-cleavage, where the bond between the α- and β-carbons is broken. This results in the formation of a stable, resonance-stabilized iminium cation[8]. For this compound, the most likely fragmentation is the loss of a methyl group from the C2 or C6 position, which is an alpha-cleavage relative to the ring nitrogen.

Figure 2: Predicted primary fragmentation of the molecular ion.

The base peak in the spectrum is likely to be at m/z 155 , resulting from the loss of a methyl radical (•CH₃, 15 Da). This fragment is particularly stable due to the formation of an iminium ion and the overall stability of the hindered piperidine structure.

Standard Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for sample preparation and instrument operation are essential.

General Analytical Workflow

Figure 3: General workflow for spectroscopic sample analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer.

-

Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence (e.g., zg30). Use a spectral width of ~15 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. Collect 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Use a spectral width of ~240 ppm and a longer relaxation delay (5 seconds) to ensure proper relaxation of quaternary carbons. Collect 1024 or more scans.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm[9].

IR Spectroscopy Protocol

-

Sample Preparation (Neat Film): Place one drop of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to create a thin, uniform film.

-

Background Scan: Place the salt plates (without sample) or an empty ATR crystal in the spectrometer and run a background scan to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Place the prepared sample in the spectrometer's sample compartment.

-

Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Processing: The software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Further dilute this solution to 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation ([M+H]⁺).

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ion source to positive electrospray ionization (ESI+) mode.

-

Infusion: Introduce the sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 Da). Optimize source parameters such as capillary voltage and cone voltage to maximize the signal of the ion of interest.

-

Data Analysis: Identify the [M+H]⁺ ion and analyze the isotopic pattern to confirm the elemental composition. If performing MS/MS, select the parent ion (m/z 171) and apply collision energy to generate and analyze fragment ions.

Conclusion

The structural elucidation of this compound relies on a synergistic interpretation of NMR, IR, and MS data. The ¹H and ¹³C NMR spectra confirm the unique carbon-hydrogen framework, including the number and environment of the five methyl groups. IR spectroscopy provides clear evidence of the secondary amine functional group through its characteristic N-H stretch. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns consistent with the proposed structure. Together, these techniques provide a comprehensive and definitive spectroscopic fingerprint for the confident identification of this compound.

References

- 1. This compound | C10H22N2 | CID 13657792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 62995-79-3 [sigmaaldrich.com]

- 3. 1,2,2,6,6-PENTAMETHYLPIPERIDINE(79-55-0) 13C NMR spectrum [chemicalbook.com]

- 4. 1,2,2,6,6-PENTAMETHYLPIPERIDINE(79-55-0) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scienceopen.com [scienceopen.com]

N,2,2,6,6-Pentamethylpiperidin-4-amine as a sterically hindered secondary amine

An In-depth Technical Guide to N,2,2,6,6-Pentamethylpiperidin-4-amine: A Sterically Hindered Secondary Amine for Advanced Synthesis

Foreword

Welcome to a technical exploration of this compound, a molecule whose utility is defined by its unique architecture. As a Senior Application Scientist, my goal is not merely to present data, but to provide a cohesive narrative that explains the causal links between this compound's structure, its reactivity, and its applications. Sterically hindered amines are more than just bulky bases; they are precision tools that enable chemists to navigate complex synthetic challenges. This guide is designed for the practicing researcher and drug development professional, offering field-proven insights into how to leverage the distinct properties of this versatile building block. We will delve into its synthesis, explore the nuances of its reactivity, and showcase its role in creating next-generation pharmaceuticals and materials.

The Principle of Steric Hindrance: An Introduction

In the landscape of organic chemistry, amines are foundational pillars, acting as bases, nucleophiles, and directing groups. However, their inherent reactivity can be a double-edged sword, leading to undesired side reactions. Sterically hindered amines are a class of compounds designed to overcome this challenge. By flanking the nitrogen atom with bulky alkyl groups, access to its lone pair of electrons is physically restricted.[1] This steric shielding dramatically curtails the amine's nucleophilicity while preserving, and sometimes enhancing, its basicity.[2] This dichotomy makes them invaluable as non-nucleophilic bases for sensitive deprotonation reactions.[2][3]

This compound (CAS: 62995-79-3) is an exemplar of this class. Its rigid piperidine framework is decorated with four methyl groups at the C2 and C6 positions, creating a "bowl-like" structure that effectively encapsulates the endocyclic nitrogen atom.[1] An additional methyl group on this nitrogen further contributes to this steric encumbrance. This guide will illuminate the specific attributes of this pentamethyl-substituted piperidine derivative.

Physicochemical and Structural Properties

The unique substitution pattern of this compound governs its physical and chemical behavior. The molecule features two distinct amine functionalities: a sterically hindered tertiary amine integrated into the piperidine ring and a less hindered secondary amine at the C4 position. This duality is central to its application as a synthetic building block.

Table 1: Core Properties of this compound and its Precursor

| Property | This compound | 1,2,2,6,6-Pentamethyl-4-piperidinol (Precursor) |

| CAS Number | 62995-79-3[4] | 2403-89-6[5] |

| Molecular Formula | C₁₀H₂₂N₂[4] | C₁₀H₂₁NO |

| Molecular Weight | 170.30 g/mol [4] | 171.28 g/mol [6] |

| Appearance | Liquid[7] | White to light yellow solid/flakes[6] |

| Predicted pKa | ~10.6 (for related primary amine)[8] | Not Applicable |

| Solubility | Soluble in organic solvents. | Soluble in polar organic solvents.[6] |

The predicted pKa suggests significant basicity, yet its reactivity profile is dominated by steric factors. The methyl groups exert a mild electron-donating inductive effect, which theoretically enhances basicity. However, the profound steric hindrance is the overriding factor, preventing the nitrogen's lone pair from participating effectively in nucleophilic attacks or even efficient protonation, thereby modulating its practical utility in acid-base chemistry.[1]

Synthesis of this compound

The most direct and industrially relevant synthesis is a multi-step process starting from 2,2,6,6-tetramethyl-4-piperidone. The pathway involves N-methylation followed by reductive amination. This approach provides a high degree of control and results in excellent yields.

Synthetic Pathway Overview

The synthesis can be visualized as a two-stage process. The first stage introduces the N-methyl group, and the second installs the C4-amino functionality.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established industrial practices described in patent literature.[9][10]

Step 1: Synthesis of 1,2,2,6,6-Pentamethyl-4-piperidone

-

Rationale: This step utilizes a standard N-alkylation of a secondary amine. Dimethyl sulfate is a potent and efficient methylating agent. The reaction is conducted under basic conditions to deprotonate the piperidone nitrogen, activating it for nucleophilic attack.

-

Procedure:

-

To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2,2,6,6-tetramethylpiperidone (120g), dimethylacetamide (DMAC, 300g) as the solvent, and sodium hydroxide (100g).[10]

-

Stir the mixture and control the temperature at 45°C.

-

Slowly add dimethyl sulfate (90g) dropwise over a period of 3 hours, ensuring the temperature does not exceed the set point.

-

After the addition is complete, maintain the reaction at 45°C for an additional 7 hours to ensure completion.[10]

-

Cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 1,2,2,6,6-pentamethyl-4-piperidone. A yield of over 95% can be expected.[10]

-

Step 2: Synthesis of this compound via Reductive Amination

-

Rationale: This is a classic reductive amination. The ketone (piperidone) first reacts with methylamine to form an intermediate imine (or enamine), which is then reduced in situ by catalytic hydrogenation. Performing the reaction under hydrogen pressure is crucial for driving the reduction to completion. Using the molten piperidone reactant avoids the need for a solvent, creating a more efficient, high-concentration process.[9]

-

Procedure:

-

Charge a high-pressure autoclave with molten 1,2,2,6,6-pentamethyl-4-piperidone (from Step 1). The initial temperature in the reactor should be between 40-50°C to maintain the reactant in a liquid state.[9]

-

Slowly introduce gaseous methylamine while stirring. The temperature should be maintained below 60°C during this addition, using cooling if necessary.[9]

-

Add the hydrogenation catalyst, for example, 5% Platinum on carbon (Pt/C), typically containing 50% water by weight.[9]

-

Seal the autoclave and pressurize with hydrogen to 50 bar.

-

Heat the reaction mixture to 80°C and maintain under these conditions until hydrogen absorption ceases (typically 4-5 hours).[9]

-

Cool the mixture to 60-70°C, vent the excess pressure, and separate the catalyst by filtration.

-

The final product, this compound, can be isolated and purified by vacuum distillation.

-

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable scaffold and building block in diverse scientific fields.

A Versatile Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[11] The pentamethyl-substituted variant offers specific advantages related to its conformational rigidity and steric profile.

-

Hepatitis C Virus (HCV) Protease Inhibitors: This scaffold has proven to be pivotal in the development of inhibitors targeting the HCV nonstructural protein 3/4A (NS3/4A) protease.[1]

-

Mechanism of Action: The shallow active site of the HCV protease presents a significant challenge for inhibitor design.[12] The bulky, rigid pentamethylpiperidine structure provides an optimal three-dimensional conformation that can effectively occupy this binding pocket.[1]

-

Structure-Activity Relationship (SAR): Studies have demonstrated that the pentamethyl substitution pattern is critical for antiviral potency. Modification or removal of these methyl groups leads to a significant drop in inhibitory activity, highlighting their importance for maintaining the precise protein-ligand interactions required for efficacy.[1] The steric bulk is not a hindrance here but a key to effective binding.

-

-

Other Therapeutic Areas: Derivatives of this compound have been investigated for a range of other potential therapeutic uses, including:

A Precursor to Advanced Materials: Hindered Amine Light Stabilizers (HALS)

The precursor to the topic amine, 1,2,2,6,6-pentamethyl-4-piperidinol, is a critical intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS).[13] HALS are essential additives that protect polymers and coatings from degradation caused by UV radiation and oxidation.[14][15]

-

The HALS Regenerative Cycle: Unlike UV absorbers that block UV light, HALS function by scavenging the free radicals that are formed during photodegradation. The key to their long-lasting efficacy is their ability to regenerate, allowing a single HALS molecule to neutralize many radical species.

-

The hindered secondary amine is oxidized to a stable nitroxyl radical.

-

This nitroxyl radical traps polymer alkyl radicals (R•).

-

The resulting amino ether then reacts with polymer peroxy radicals (ROO•) to regenerate the nitroxyl radical and form inert products.

-

This regenerative cycle provides highly effective and durable protection for materials.

Conclusion

This compound is a testament to the power of rational molecular design. Its utility stems directly from the profound steric hindrance imposed by its pentamethyl substitution pattern. This feature transforms the piperidine nitrogen into a non-nucleophilic base, a valuable tool for precise chemical synthesis. Furthermore, the accessible secondary amine at the C4 position provides a reactive handle for its incorporation as a building block into more complex molecules. From providing the rigid scaffold essential for potent antiviral drugs to forming the backbone of durable light stabilizers, this compound demonstrates remarkable versatility. For researchers in drug discovery and material science, a thorough understanding of the interplay between its steric properties and reactivity is key to unlocking its full potential in creating innovative chemical solutions.

References

- 1. Buy this compound | 62995-79-3 [smolecule.com]

- 2. grokipedia.com [grokipedia.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C10H22N2 | CID 13657792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CID 144434607 | C20H42N2O2 | CID 144434607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-AMINO-1,2,2,6,6-PENTAMETHYLPIPERIDINE CAS#: 40327-96-6 [m.chemicalbook.com]

- 9. EP0302020A2 - Process for the preparation of 2,2,6,6-tetramethyl-4-piperidyl-amines - Google Patents [patents.google.com]

- 10. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]

- 11. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. longchangchemical.com [longchangchemical.com]

- 15. chempoint.com [chempoint.com]

The Versatile Workhorse: A Technical Guide to N,2,2,6,6-Pentamethylpiperidin-4-amine in Organic Synthesis

Introduction: Unveiling a Sterically Hindered Scaffold

In the vast landscape of organic synthesis, the quest for molecules that offer a unique blend of reactivity, selectivity, and structural rigidity is perpetual. N,2,2,6,6-Pentamethylpiperidin-4-amine, hereafter referred to as PMPA, has emerged as a compelling building block for chemists at the forefront of drug discovery and materials science.[1] Its rigid piperidine core, adorned with a strategic array of methyl groups, imparts a profound steric hindrance that dictates its chemical behavior, rendering it a fascinating subject of study and a powerful tool in the synthetic chemist's arsenal. This guide provides an in-depth exploration of the potential applications of PMPA, moving beyond a mere catalog of reactions to a nuanced discussion of the causality behind its utility.

The core structure of PMPA features a tertiary amine at the 1-position and a primary amine at the 4-position of a 2,2,6,6-tetramethylpiperidine framework. This unique arrangement of functional groups, coupled with the significant steric shielding provided by the gem-dimethyl groups adjacent to the ring nitrogen, governs its reactivity profile. The bulky nature of the piperidine ring minimizes undesired side reactions, offering a level of predictability and control that is highly sought after in complex molecular construction.[1]

This technical guide will navigate the multifaceted applications of PMPA, from its foundational role as a versatile scaffold for the synthesis of complex nitrogen-containing heterocycles to its potential, yet less explored, applications as a non-nucleophilic base and as a ligand in catalysis. We will delve into the mechanistic underpinnings of its reactivity and provide practical, field-proven insights for its effective utilization in the laboratory.

PMPA as a Versatile Building Block: Crafting Complexity with a Hindered Core

The primary and most established application of PMPA in organic synthesis is its role as a robust and versatile building block.[1][2] The presence of two distinct amine functionalities, a primary and a tertiary amine, allows for selective functionalization, paving the way for the synthesis of a diverse array of complex molecules with potential applications in medicinal chemistry and materials science.[1][2]

Synthesis of Substituted Piperidines and N-Heterocycles

The piperidine motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[3][4] PMPA serves as an excellent starting material for the synthesis of novel substituted piperidines, where the inherent steric hindrance can be leveraged to control stereochemistry and modulate physicochemical properties. The primary amine at the C-4 position is a versatile handle for a variety of chemical transformations, including N-alkylation, N-acylation, and participation in multicomponent reactions.

The selective functionalization of the primary amine in the presence of the sterically hindered tertiary amine is a key advantage of using PMPA. The following diagram illustrates a general workflow for the derivatization of PMPA.

Caption: General workflow for the derivatization of PMPA.

Experimental Protocol: N-Alkylation of this compound

This protocol describes a general procedure for the selective mono-alkylation of the primary amine of PMPA.

Materials:

-

This compound (PMPA)

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of PMPA (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated product.

Experimental Protocol: N-Acylation of this compound

This protocol provides a general method for the N-acylation of the primary amine of PMPA.

Materials:

-

This compound (PMPA)

-

Acylating agent (e.g., acetyl chloride or acetic anhydride)

-

Triethylamine (Et₃N) or pyridine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve PMPA (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottomed flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the acylating agent (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated product.

-

Purification can be achieved by column chromatography or recrystallization.

PMPA in the Synthesis of Bioactive Molecules

The rigid PMPA scaffold has proven to be a valuable platform in drug discovery. Its incorporation into molecular structures can enhance metabolic stability and modulate lipophilicity, key parameters in the development of new therapeutics.[3][4]

Table 1: Examples of Bioactive Scaffolds Derived from Piperidine Cores

| Bioactive Scaffold | Therapeutic Area | Role of Piperidine Moiety |

| Kinase Inhibitors | Oncology | Provides a rigid framework for orienting pharmacophoric groups towards the kinase active site.[5][6][7] |

| HCV Protease Inhibitors | Virology | The sterically hindered piperidine can occupy hydrophobic pockets in the enzyme's active site. |

| CNS Agents | Neurology | The piperidine ring can influence blood-brain barrier permeability and receptor binding affinity. |

The Untapped Potential: PMPA as a Non-Nucleophilic Base

The defining structural feature of PMPA is its sterically hindered tertiary amine. This characteristic strongly suggests its potential as a non-nucleophilic base, a class of reagents that can deprotonate acidic protons without engaging in competing nucleophilic attack.[8] While well-established non-nucleophilic bases such as 1,8-Diazabicycloundec-7-ene (DBU) and N,N-Diisopropylethylamine (Hünig's base) are widely used, the exploration of PMPA for this purpose remains an area ripe for investigation.

The steric congestion around the nitrogen lone pair of the tertiary amine in PMPA should significantly disfavor its participation in SN2 reactions, a common side reaction with less hindered amine bases. This property would be particularly advantageous in reactions involving sensitive electrophiles where nucleophilic addition is a detrimental pathway.

Caption: Conceptual diagram of PMPA's potential as a non-nucleophilic base.

Further experimental studies are warranted to systematically evaluate the efficacy of PMPA as a non-nucleophilic base in a range of organic transformations and to compare its performance against established reagents.

A Nascent Role in Catalysis: PMPA and its Derivatives as Ligands

The application of chiral amines and their derivatives as ligands in asymmetric catalysis is a cornerstone of modern organic synthesis. The rigid conformational nature of the piperidine ring in PMPA, combined with the potential for introducing chirality through derivatization, suggests that it could serve as a valuable scaffold for the development of novel ligands for transition metal catalysis.

While the direct use of PMPA as a ligand is not extensively documented, its derivatives, particularly those functionalized at the C-4 amino group, present intriguing possibilities. For instance, the synthesis of chiral amides or phosphines from PMPA could lead to new bidentate or monodentate ligands for a variety of catalytic transformations, including asymmetric hydrogenation, cross-coupling reactions, and allylic alkylations.

The steric bulk inherent to the PMPA framework could be advantageous in creating a well-defined chiral pocket around a metal center, thereby influencing the stereochemical outcome of a catalytic reaction.

Conclusion: A Scaffold of Untapped Possibilities

This compound is more than just another cyclic amine; it is a sterically defined platform that offers a unique combination of stability, selective reactivity, and synthetic versatility. Its most prominent and well-established role is that of a building block for the construction of complex, medicinally relevant molecules. The ability to selectively functionalize its primary amine in the presence of a highly hindered tertiary amine provides a powerful strategy for molecular design.

While its potential as a non-nucleophilic base and as a scaffold for catalytic ligands is still in its nascent stages of exploration, the fundamental structural features of PMPA strongly suggest a promising future in these areas. For researchers, scientists, and drug development professionals, this compound represents a valuable tool with a wealth of untapped potential, waiting to be fully harnessed in the pursuit of novel chemical entities.

References

- 1. Buy this compound | 62995-79-3 [smolecule.com]

- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: N,2,2,6,6-Pentamethylpiperidin-4-amine for Advanced Polymer Stabilization

Introduction: Combating Polymer Degradation with Regenerative Stabilization

Polymers, ubiquitous in modern technology, are susceptible to degradation from environmental stressors, primarily ultraviolet (UV) radiation and heat. This photo-oxidation process generates free radicals within the polymer matrix, leading to chain scission and crosslinking. The macroscopic consequences are severe: loss of mechanical strength, discoloration, surface cracking, and ultimately, product failure. To counteract these effects, stabilizers are incorporated into the polymer formulation. Among the most effective are Hindered Amine Light Stabilizers (HALS), a class of compounds that actively interfere with the degradation cycle.[1]

Unlike UV absorbers, which function by absorbing UV radiation, HALS operate as potent radical scavengers.[1] They do not get consumed in the process but are regenerated through a catalytic cycle, offering exceptionally long-term protection. This guide focuses on a specific N-methylated HALS, N,2,2,6,6-Pentamethylpiperidin-4-amine , a derivative of tetramethylpiperidine. Its unique structure provides high efficacy in protecting a range of polymers, particularly polyolefins like polyethylene (PE) and polypropylene (PP), from the deleterious effects of photo-oxidation.[1] These application notes provide an in-depth understanding of its mechanism, practical application protocols, and performance evaluation techniques for researchers and industry professionals.

PART 1: The Mechanistic Underpinning of this compound Activity

The remarkable longevity and efficiency of HALS are attributed to a regenerative cyclic process known as the Denisov Cycle.[1] this compound, as an N-methylated (tertiary) HALS, participates in this cycle to neutralize the free radicals that propagate polymer degradation.

The process is initiated when the polymer (P-H) is exposed to UV radiation and oxygen, forming polymer alkyl radicals (P•) and subsequently polymer peroxy radicals (POO•). The HALS molecule then intervenes:

-

Oxidation to Nitroxyl Radical: The tertiary amine of the HALS is oxidized to a stable nitroxyl radical (>N-O•).

-

Radical Trapping: This nitroxyl radical is a highly efficient scavenger of polymer alkyl radicals (P•), forming a non-radical amino-ether species (>N-O-P).

-

Regeneration: The amino-ether can then react with a polymer peroxy radical (POO•), which regenerates the nitroxyl radical (>N-O•) and forms a stable polymer hydroperoxide (POOH) and other non-radical products.

This cyclic nature means a single HALS molecule can neutralize multiple radical species, providing durable protection at relatively low concentrations. The N-methyl group in this compound has been shown to offer superior performance under thermal degradation conditions compared to its N-H counterparts.[2]

PART 2: Applications and Performance Data

This compound is particularly effective in polyolefins such as polyethylene (PE) and polypropylene (PP).[3] Its low molecular weight allows for good mobility within the polymer matrix, which is advantageous for surface protection. However, this can also lead to higher volatility and migration, a consideration for high-temperature processing or long-term applications.

Typical Application Data

The following table provides illustrative performance data for this compound in polypropylene films. These values are representative of what can be expected for a low molecular weight N-methylated HALS and should be confirmed through specific testing for each application.

| Polymer Matrix | HALS Concentration (% w/w) | Weathering Conditions (per ASTM G155, Cycle 1) | Performance Metric | Unstabilized | Stabilized |

| Polypropylene (PP) Film | 0.3% | 1000 hours | Tensile Strength Retention (%) | 45% | 85% |

| Polypropylene (PP) Film | 0.3% | 1000 hours | Elongation at Break Retention (%) | 20% | 70% |

| Polypropylene (PP) Film | 0.3% | 1000 hours | Carbonyl Index Increase (a.u.) | 0.85 | 0.15 |

| High-Density Polyethylene (HDPE) | 0.5% | 2000 hours | Gloss Retention (%) at 60° | 30% | 75% |

| High-Density Polyethylene (HDPE) | 0.5% | 2000 hours | Yellowness Index (ΔYI) | 15 | 3 |

Causality Behind Concentration Choice: The optimal concentration of HALS is a balance between performance and cost.[4] Typically, concentrations range from 0.1% to 1.0% by weight.[5][6] Below 0.1%, the concentration may be insufficient to effectively interrupt the radical cascade. Above 1.0%, diminishing returns are often observed, and excessive concentrations can sometimes interfere with other additives or polymer properties. The ideal loading level must be determined experimentally for the specific polymer grade and intended application.

PART 3: Experimental Protocols

A self-validating system for evaluating the efficacy of this compound involves three key stages: synthesis of the stabilizer, incorporation into the polymer, and performance testing after accelerated weathering.

Protocol 1: Synthesis of this compound

This two-step synthesis starts from the commercially available 2,2,6,6-tetramethyl-4-piperidone (Triacetonamine).

Step 1: N-Methylation to form 1,2,2,6,6-pentamethyl-4-piperidone [7]

-